molecular formula C19H17FN2OS B11510611 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11510611
M. Wt: 340.4 g/mol
InChI Key: FXEUOOJJEYVXEH-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. One common route includes the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions with various reagents to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific structural features, such as the presence of the fluorophenyl and sulfanyl groups

Properties

Molecular Formula

C19H17FN2OS

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C19H17FN2OS/c1-12-15-4-2-3-5-17(15)22-19(16(12)10-21)24-11-18(23)13-6-8-14(20)9-7-13/h6-9H,2-5,11H2,1H3

InChI Key

FXEUOOJJEYVXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NC(=C1C#N)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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